molecular formula C18H13NO3S B2505877 (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione CAS No. 131554-62-6

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione

Cat. No. B2505877
CAS RN: 131554-62-6
M. Wt: 323.37
InChI Key: GZCKGJGAXVUCDU-WJDWOHSUSA-N
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Description

“(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione” is a chemical compound . It is a type of thiazolidine-2,4-dione derivative .


Synthesis Analysis

The synthesis of this compound involves a Knoevenagel condensation . In a glass flask, thiazolidine-2,4-dione and anhydrous sodium acetate are suspended in glacial acetic acid. Then, 3-hydroxybenzaldehyde or salicylaldehyde is added to the mixture. The suspension is irradiated at 180 W for 20 minutes. The hot liquid is poured into a beaker and left to cool down, yielding a solid that is then crushed and mixed with ice and water. The resulting suspension is filtered off and the residue is washed with distilled water. The resulting powders are then recrystallized from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by single-crystal X-ray crystallographic studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Knoevenagel condensation . In some reactions, anhydrous potassium iodide is added to induce a transhalogenation (Finkelstein-type reaction) that converts chlorides into the more reactive iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, C16H15NO5S, and its melting point, which is 179°C .

Scientific Research Applications

Anticancer Activity

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione: has been investigated for its potential as an anticancer agent. Research suggests that it exhibits promising cytotoxic effects against cancer cells, making it a candidate for further development in cancer therapy .

Antioxidant Properties

The compound also demonstrates antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored its potential as a natural antioxidant, which could have implications in health and disease prevention .

Antimicrobial Applications

Studies have highlighted the antimicrobial properties of this compound. It shows inhibitory effects against certain bacteria and fungi. As antibiotic resistance becomes a global concern, compounds like this may offer alternative strategies for combating infections .

Antitubercular Potential

Research has indicated that (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione exhibits antitubercular activity. Tuberculosis remains a major health challenge, and novel compounds with antitubercular properties are actively sought for drug development .

Antiproliferative Effects

The compound has shown antiproliferative effects, meaning it can inhibit cell growth and division. This property is relevant not only in cancer treatment but also in other pathological conditions where uncontrolled cell proliferation occurs .

Structural Investigation and Crystallography

Apart from its biological activities, the compound has been characterized using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and single-crystal X-ray crystallography. Understanding its molecular structure is essential for further applications .

properties

IUPAC Name

(5Z)-5-benzylidene-3-phenacyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-15(14-9-5-2-6-10-14)12-19-17(21)16(23-18(19)22)11-13-7-3-1-4-8-13/h1-11H,12H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCKGJGAXVUCDU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione

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